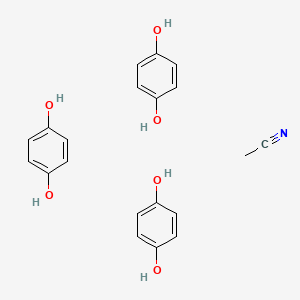
Acetonitrile;benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile;benzene-1,4-diol is a compound that combines acetonitrile, a simple organic nitrile, with benzene-1,4-diol, also known as hydroquinone. Acetonitrile is a colorless liquid with the chemical formula CH₃CN, commonly used as a solvent in organic synthesis. Benzene-1,4-diol is an aromatic organic compound with the chemical formula C₆H₄(OH)₂, known for its applications in photography, cosmetics, and as a reducing agent.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene-1,4-diol undergoes oxidation to form 1,4-benzoquinone.
Reduction: Benzene-1,4-diol can be reduced to form hydroquinone derivatives.
Substitution: Acetonitrile can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ferric chloride.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation: 1,4-benzoquinone.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acetonitrile derivatives.
Scientific Research Applications
Acetonitrile;benzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of nitriles and amides.
Biology: Benzene-1,4-diol is used in the study of oxidative stress and its effects on biological systems.
Medicine: Hydroquinone is used in dermatology for its skin-lightening properties.
Mechanism of Action
The mechanism of action for benzene-1,4-diol involves its ability to act as a reducing agent. It donates electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage . Acetonitrile acts as a solvent and can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar to benzene-1,4-diol but with hydroxyl groups in the ortho position.
Resorcinol (benzene-1,3-diol): Similar to benzene-1,4-diol but with hydroxyl groups in the meta position.
Uniqueness
Properties
CAS No. |
51528-69-9 |
|---|---|
Molecular Formula |
C20H21NO6 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
acetonitrile;benzene-1,4-diol |
InChI |
InChI=1S/3C6H6O2.C2H3N/c3*7-5-1-2-6(8)4-3-5;1-2-3/h3*1-4,7-8H;1H3 |
InChI Key |
RFNMJUSUEIXCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


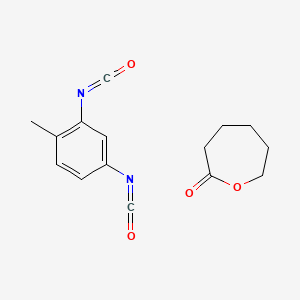
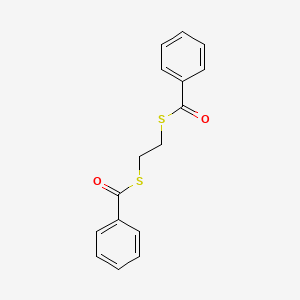
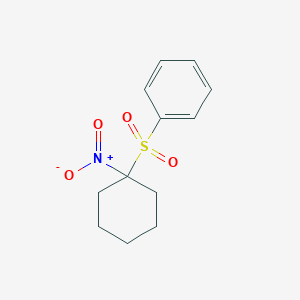
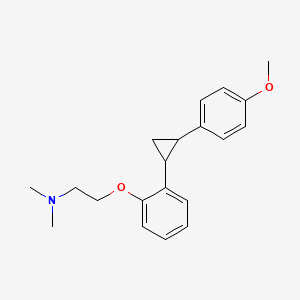
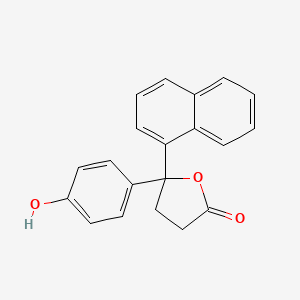

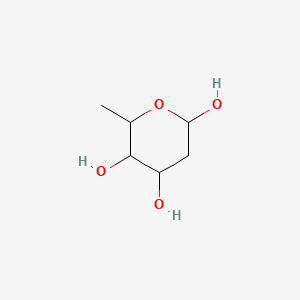

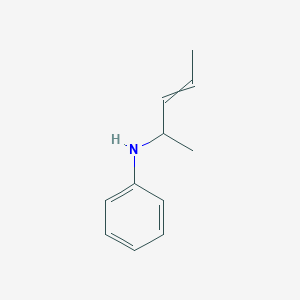

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
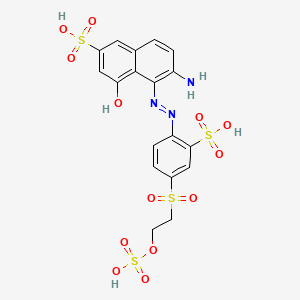
![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)

